N-(2,3,4-trifluoro-6-nitrophenyl)acetamide
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Overview
Description
N-(2,3,4-trifluoro-6-nitrophenyl)acetamide is an organic compound with the molecular formula C8H5F3N2O3 It is characterized by the presence of trifluoromethyl and nitro groups attached to a phenyl ring, along with an acetamide functional group
Mechanism of Action
Target of Action
Similar compounds have been shown to act on penicillin-binding proteins , which play a crucial role in bacterial cell wall synthesis.
Mode of Action
It’s hypothesized that the compound might interact with its targets, possibly penicillin-binding proteins, promoting cell lysis .
Biochemical Pathways
If the compound acts on penicillin-binding proteins, it could potentially disrupt bacterial cell wall synthesis, leading to cell death .
Pharmacokinetics
A similar compound was reported to have an excellent pharmacokinetic profile, indicating good parameters for oral use .
Result of Action
If the compound acts on penicillin-binding proteins, it could lead to bacterial cell lysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4-trifluoro-6-nitrophenyl)acetamide typically involves the nitration of a trifluoromethyl-substituted aniline derivative followed by acylation. One common method includes the following steps:
Nitration: The starting material, 2,3,4-trifluoroaniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position of the phenyl ring.
Acylation: The resulting 2,3,4-trifluoro-6-nitroaniline is then acylated with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, as well as optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4-trifluoro-6-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 2,3,4-trifluoro-6-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,3,4-trifluoro-6-nitrobenzoic acid and acetamide.
Scientific Research Applications
N-(2,3,4-trifluoro-6-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antiproliferative properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
2-Nitro-3,4,6-trifluoroacetanilide: Similar structure with trifluoromethyl and nitro groups, but different substitution pattern.
N-(3,4,6-trifluoro-2-nitrophenyl)acetamide: Similar structure but different positional isomer.
2-Acetamido-1-nitro-3,5,6-trifluorobenzene: Another trifluoromethyl-substituted nitroacetanilide .
Uniqueness
N-(2,3,4-trifluoro-6-nitrophenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both electron-withdrawing trifluoromethyl and nitro groups can significantly affect its chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(2,3,4-trifluoro-6-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3/c1-3(14)12-8-5(13(15)16)2-4(9)6(10)7(8)11/h2H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGFIVJDHLSXMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1[N+](=O)[O-])F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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